N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride
CAS No.: 6308-67-4
Cat. No.: VC2828760
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6308-67-4 |
|---|---|
| Molecular Formula | C15H23ClN2O |
| Molecular Weight | 282.81 g/mol |
| IUPAC Name | N-benzyl-N-ethylpiperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H |
| Standard InChI Key | ZQZQTMXPDNSHGH-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is characterized by a piperidine ring core with a carboxamide functional group at the 4-position, featuring dual N-substitution with both benzyl and ethyl groups. The molecule exists as a hydrochloride salt, which affects its solubility profile and stability characteristics compared to its free base form.
Molecular Identification
The compound is formally identified through several chemical registry systems and nomenclature approaches. The hydrochloride salt form has a CAS Registry Number of 6308-67-4, while the parent compound (free base) is registered under CAS number 429639-61-2 . Chemical suppliers such as AK Scientific catalog this compound under the identifier 1403DM .
Structural Relationship to Similar Compounds
N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride shares structural similarities with other piperidine derivatives that have been investigated for various pharmacological activities.
Related Piperidine Derivatives
The compound belongs to a broader family of N-benzylpiperidine derivatives, several of which have demonstrated biological activity in various therapeutic areas. Structurally related compounds include:
-
N-benzylpiperidine-4-carboxamide hydrochloride (CAS: 320420-00-6)
-
N-benzyl-4-piperidinecarboxaldehyde, which represents a related structural scaffold with an aldehyde rather than carboxamide functionality
-
N-benzyl-4,4-disubstituted piperidines that have been investigated as influenza virus fusion inhibitors
Research indicates that the N-benzyl substitution on the piperidine nitrogen is a critical structural feature for certain biological activities, particularly antiviral properties in similar compounds . The specific positioning of substituents and the nature of functional groups significantly influence the pharmacological profile of these compounds.
The compound is marketed primarily for research and development purposes, specifically for use "only for research and development use by, or directly under the supervision of, a technically qualified individual" . This positioning suggests its primary application is as a chemical intermediate, reference standard, or research tool in laboratory settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume